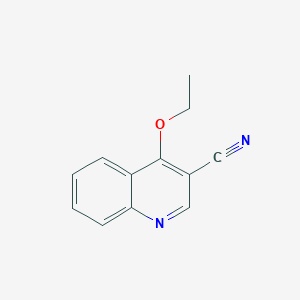

4-Ethoxyquinoline-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-2-15-12-9(7-13)8-14-11-6-4-3-5-10(11)12/h3-6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNZCVACDPGESO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC2=CC=CC=C21)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30903732 | |

| Record name | NoName_4469 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30903732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69875-50-9 | |

| Record name | 4-Ethoxy-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69875-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Quinolines and Quinoline 3 Carbonitriles: Foundational Research Context

Evolution of Quinoline (B57606) Chemistry in Academic Research

The story of quinoline chemistry began in 1834 when it was first isolated from coal tar. mdpi.comiipseries.org This bicyclic heterocyclic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, has since become a cornerstone of organic and medicinal chemistry. iipseries.orgontosight.aimdpi.com Early research focused on understanding its fundamental properties and developing synthetic methods. Classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses laid the groundwork for accessing a wide array of quinoline derivatives. iipseries.orgmdpi.com

Over the decades, the field has witnessed a remarkable evolution. Modern synthetic strategies have moved towards more efficient and sustainable methods, including transition-metal-catalyzed C-H bond activation, photo-induced oxidative cyclization, and multicomponent reactions. mdpi.comchemrestech.com These advanced techniques allow for greater control over the substitution patterns on the quinoline ring, enabling the synthesis of complex molecules with tailored properties. mdpi.com The ability to introduce various functional groups into the quinoline scaffold through relatively simple reactions has made it an attractive starting point for drug discovery and modification. researchgate.net

Significance of the Quinoline-3-carbonitrile Scaffold in Chemical Biology

Within the broader family of quinolines, the quinoline-3-carbonitrile scaffold has emerged as a particularly significant pharmacophore in chemical biology and medicinal chemistry. ontosight.airesearchgate.net The presence of the carbonitrile group at the 3-position, along with other substituents, imparts unique electronic and steric properties to the molecule, influencing its interactions with biological targets. ontosight.ai

Derivatives of quinoline-3-carbonitrile have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.airesearchgate.netresearchgate.net For instance, some quinoline-3-carbonitrile derivatives have shown potential as antibacterial agents by targeting bacterial DNA gyrase. researchgate.netnih.gov The 4-anilinoquinoline-3-carbonitrile (B11863878) class of compounds, in particular, has been extensively studied as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov The versatility of this scaffold allows for the design of molecules with enhanced biological activity and specificity. innospk.com

Current Research Trajectories in Substituted Quinoline Systems

Current research on substituted quinoline systems is highly dynamic and multifaceted. A major focus is the development of novel therapeutic agents targeting a variety of diseases. Researchers are actively exploring quinoline derivatives as inhibitors of kinases, such as c-Met, EGFR, and VEGFR, which are implicated in cancer progression. nih.govnih.gov The design of irreversible inhibitors, often incorporating Michael acceptor groups, is a key strategy to enhance potency and duration of action. nih.gov

Furthermore, the conjugation of quinolines with other heterocyclic moieties, such as pyrazole, triazole, and piperazine, is a growing trend aimed at creating hybrid molecules with improved pharmacological profiles. chemrestech.comekb.egacs.org These efforts are often guided by computational modeling and structure-activity relationship (SAR) studies to optimize binding to target proteins. acs.orgmdpi.com The synthesis of quinoline-based compounds for applications beyond medicine, such as in materials science and as fluorescent probes, is also an active area of investigation. acs.org

The compound 4-Ethoxyquinoline-3-carbonitrile (CAS No. 69875-50-9) represents a specific example within this rich field of research. bldpharm.comangenechemical.comaksci.comchemshuttle.com Its structure, featuring an ethoxy group at the 4-position and a carbonitrile at the 3-position, makes it a valuable intermediate for the synthesis of more complex substituted quinolines. bldpharm.com While detailed research findings on this specific compound are not extensively publicized, its structural motifs are present in various biologically active quinoline derivatives, highlighting its potential as a building block in drug discovery and chemical synthesis. For example, related structures like 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (B1279481) are key intermediates in the synthesis of the anticancer drug Neratinib. innospk.com Similarly, other substituted ethoxyquinoline-3-carbonitriles have been investigated for their potential as kinase inhibitors. chemicalbook.comgoogle.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 69875-50-9 | bldpharm.comangenechemical.com |

| Molecular Formula | C12H10N2O | bldpharm.comangenechemical.com |

| Molecular Weight | 198.22 g/mol | bldpharm.comangenechemical.com |

| Purity | >95% | chemshuttle.com |

| Storage Temperature | 2-8 °C | chemshuttle.com |

The ongoing exploration of substituted quinolines, including derivatives of this compound, promises to yield new discoveries with significant implications for science and medicine.

Synthetic Strategies for 4 Ethoxyquinoline 3 Carbonitrile and Its Analogs

De Novo Synthesis Methodologies for Quinoline-3-carbonitriles

The fundamental construction of the quinoline-3-carbonitrile framework can be achieved through several powerful synthetic methods. These approaches build the heterocyclic system from simpler, acyclic precursors.

Iminyl Radical Cyclization Protocols

Iminyl radical cyclizations have emerged as a potent tool for the formation of nitrogen-containing heterocycles, including quinolines. nih.govresearchgate.net This method typically involves the generation of an iminyl radical from a suitable precursor, which then undergoes an intramolecular cyclization onto an aromatic ring to form the quinoline (B57606) system. nih.gov

One such strategy involves the visible light irradiation of N-bromosuccinimide (NBS) to convert 2-(azidomethyl)-3-aryl-prop-2-enenitriles into the corresponding iminyl radicals. acs.org This is achieved through α-hydrogen abstraction and subsequent extrusion of nitrogen gas. The resulting iminyl radical then undergoes an intramolecular ortho attack on the aryl ring to yield the desired quinoline-3-carbonitrile. acs.orgdocumentsdelivered.com This photochemical approach offers a valuable alternative for the de novo synthesis of this important scaffold. acs.org

| Precursor Type | Reagents | Key Intermediate | Product | Ref. |

| 2-(azidomethyl)-3-aryl-prop-2-enenitriles | N-bromosuccinimide (NBS), visible light | Iminyl radical | Quinoline-3-carbonitrile | acs.org |

| 3-Arylallyl azides | N-Bromosuccinimide (NBS) | Iminyl radical | Quinoline-3-carbonitrile | documentsdelivered.com |

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. sciforum.net Several MCRs have been developed for the synthesis of quinoline-3-carbonitrile derivatives. nih.govmdpi.comresearcher.lifenih.gov

A common approach involves the one-pot reaction of an appropriate aldehyde, a compound with an active methylene (B1212753) group like ethyl cyanoacetate (B8463686) or malononitrile, a cyclic ketone or a related compound, and an ammonium (B1175870) salt like ammonium acetate (B1210297). nih.govmdpi.com For example, new quinoline-3-carbonitrile derivatives have been synthesized through a one-pot multicomponent reaction of an aldehyde, ethyl cyanoacetate, 6-methoxy-1,2,3,4-tetrahydro-naphthalin-1-one, and ammonium acetate. nih.gov Similarly, the reaction of aromatic aldehydes, malononitrile, and 1-tetralone (B52770) in the presence of ammonium acetate and catalytic acetic acid provides a high-yield route to methoxybenzo[h]quinoline-3-carbonitrile analogs. mdpi.com

| Aldehyde | Active Methylene Compound | Cyclic Component | Ammonium Source | Product Type | Ref. |

| Various aldehydes | Ethyl cyanoacetate | 6-methoxy-1,2,3,4-tetrahydronaphthalin-1-one | Ammonium acetate | Quinoline-3-carbonitrile derivatives | nih.gov |

| Substituted benzaldehydes | Malononitrile | Substituted 1-tetralone | Ammonium acetate | Methoxybenzo[h]quinoline-3-carbonitrile analogs | mdpi.com |

| Aldehydes | Malononitrile | Dimedone | Ammonium acetate | 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives | mdpi.com |

Dimroth Rearrangement Approaches

The Dimroth rearrangement is a versatile reaction in heterocyclic chemistry that involves the isomerization of certain N-heterocycles. researchgate.net While not a primary method for the de novo synthesis of the quinoline ring itself, it can be a key step in the formation of certain substituted quinoline derivatives. mdpi.comclockss.orgscialert.net

In some synthetic sequences, a heterocyclic system is first constructed, which then undergoes a Dimroth rearrangement to yield the final quinoline product. For instance, the reaction of 2-amino-1,4,5,6,7,8-hexahydro-4-(4-methoxyphenyl)-7,7,-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile with chloroacetyl chloride leads to a cyclized intermediate that undergoes a Dimroth rearrangement to form a pyrimido[4,5-b]quinoline derivative. scialert.net

Cyclization Reactions of Substituted Propenenitriles

The cyclization of appropriately substituted propenenitriles is another important route to quinoline-3-carbonitriles. researchgate.neturfu.ru This strategy relies on the intramolecular reaction of a functional group on the side chain with the aromatic ring.

One example is the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles. These precursors can be readily prepared via the vicarious nucleophilic substitution cyanomethylation of nitroarenes, followed by a Knoevenagel condensation. The subsequent cyclization furnishes substituted quinoline N-oxides. researchgate.net Another approach involves the intramolecular cyclization of 2-hetaryl-3-phenyl-2-propenenitriles to afford 12-oxo-12H-quino[2,1-b]quinazoline-6-carbonitriles and benzo documentsdelivered.comsciforum.netimidazo[1,2-a]quinoline-6-carbonitriles. researchgate.net

Functionalization and Derivatization at Quinoline Core Positions

Once the quinoline-3-carbonitrile scaffold is in hand, further modifications can be made to introduce desired functional groups. The synthesis of 4-ethoxyquinoline-3-carbonitrile often involves the functionalization of a pre-existing quinoline ring.

Nucleophilic Substitution Reactions (e.g., Replacement of Halogen with Ethoxy/Alkoxy Moieties)

A common and effective method for introducing an ethoxy group at the C4 position of the quinoline ring is through a nucleophilic aromatic substitution reaction. researchgate.netresearchgate.net This typically involves the displacement of a leaving group, most commonly a halogen atom, by an ethoxide or other alkoxy ion.

For instance, the synthesis of ethyl 4-ethoxy-quinoline-3-carboxylate can be achieved by the displacement of the 4-chloro substituent in ethyl 4-chloroquinoline-3-carboxylate with ethanol (B145695). beilstein-journals.org Although this example leads to a carboxylate, the principle is directly applicable to the synthesis of this compound from a 4-chloroquinoline-3-carbonitrile (B109131) precursor. The reaction of 2,4-dichloroquinoline-3-carbonitrile (B1351073) with various nucleophiles, including alkoxides, has been shown to produce a range of substituted quinolines. researchgate.net This highlights the utility of chloroquinoline-3-carbonitriles as versatile intermediates for the synthesis of compounds like this compound. researchgate.netgrafiati.com

| Starting Material | Nucleophile | Product | Ref. |

| Ethyl 4-chloroquinoline-3-carboxylate | Ethanol | Ethyl 4-ethoxyquinoline-3-carboxylate | beilstein-journals.org |

| 4,7-Dichloroquinoline | Aromatic and aliphatic amines | 4-Aminoaryl/alkyl-7-chloroquinolines | grafiati.com |

| 4-Chloro-2-methyl-3-nitroquinolines | Amines, amino acids | 4-Substituted-2-methyl-3-nitroquinolines | researchgate.net |

Introduction of the Cyano Group at Position 3

The nitrile functional group at the C3 position is a defining feature of the this compound scaffold and a crucial component for its reactivity. Several synthetic routes have been established to introduce this cyano group onto the quinoline ring.

A primary strategy involves building the quinoline ring with the cyano group already incorporated in one of the precursors. One-pot multicomponent reactions are particularly effective for this approach. For instance, the reaction of an appropriate aldehyde, ethyl cyanoacetate, a cyclic ketone, and ammonium acetate can yield various quinoline-3-carbonitrile derivatives. nih.gov A key step in another important route is the intramolecular cyclization of a 3-(2-aminophenyl)-3-oxopropanenitrile (B25521) intermediate, which efficiently forms the desired 3-cyano-4-hydroxyquinoline core structure. researchgate.net

Alternative methods focus on the modification of a pre-existing quinoline ring. These strategies often involve the conversion of other substituents at the C3 position into a nitrile. Functional groups that can be transformed into a cyano group include bromine, esters, aldehydes, or methyl groups. acs.org More recently, a novel continuous-flow method has been developed based on the iminyl radical cyclization of 2-(azidomethyl)-3-aryl-prop-2-enenitriles, which allows for the safe and scalable production of 3-cyano substituted quinolines. acs.org

| Precursor Type | Reaction/Method | Description | Reference |

| Acyclic Precursors | Multicomponent Reaction | A one-pot reaction involving an aldehyde, ethyl cyanoacetate, a ketone, and ammonium acetate to construct the quinoline ring directly. | nih.gov |

| 3-(2-aminophenyl)-3-oxopropanenitrile | Intramolecular Cyclization | Cyclization using reagents like N,N-dimethylformamide dimethyl acetal (B89532) forms the 3-cyano-4-hydroxyquinoline system. | researchgate.net |

| 3-Substituted Quinolines (e.g., 3-bromo) | Substituent Conversion | Conversion of a pre-existing functional group at C3 (e.g., bromine, ester, aldehyde) into a cyano group. | acs.org |

| 2-(azidomethyl)-3-aryl-prop-2-enenitriles | Iminyl Radical Cyclization | A modern approach, often performed in continuous flow, that proceeds via an iminyl radical to form the 3-cyanoquinoline product. | acs.org |

Strategies for Ethoxy Group Incorporation at Position 4

The ethoxy group at the C4 position is commonly introduced via nucleophilic aromatic substitution (SNAr) on a quinoline ring bearing a suitable leaving group at that position, most commonly a chlorine atom. nih.gov

The synthesis typically begins with a 4-hydroxyquinoline-3-carbonitrile (B1351834) derivative. The hydroxyl group at C4 exists in tautomeric equilibrium with the 4-quinolone form. This hydroxyl group is then converted into a much better leaving group, a chloro group, by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.net

Once the 4-chloroquinoline-3-carbonitrile intermediate is formed, the ethoxy group is installed by reaction with sodium or potassium ethoxide in a suitable solvent. The ethoxide ion acts as a nucleophile, attacking the C4 position and displacing the chloride ion to yield the final this compound product. nih.govnih.gov This two-step sequence—chlorination of the 4-hydroxyquinoline (B1666331) followed by nucleophilic substitution—is a robust and widely used method for producing 4-alkoxyquinoline derivatives. nih.gov

Advanced Synthetic Techniques and Methodological Enhancements

Modern organic synthesis is increasingly focused on developing more efficient, safer, and environmentally friendly methods. The synthesis of quinoline derivatives has benefited significantly from these advancements, particularly through the adoption of continuous flow chemistry and green chemistry principles.

Continuous Flow Chemistry Applications

Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and greater scalability. acs.org For the synthesis of quinolines, flow technology has been applied successfully to various reaction types.

Photochemical reactions, such as the photoisomerization-cyclization of (E)-2-aminostyryl ketones, can be performed efficiently in flow reactors to produce quinolines. thieme-connect.deresearchgate.net This setup allows for precise control of irradiation time and intensity, minimizing side reactions. acs.orgresearchgate.net Another innovative approach involves the continuous Skraup reaction using biomass-derived glycerol (B35011) (as solketal) and anilines over a solid acid catalyst like niobium phosphate, demonstrating a link between renewable feedstocks and continuous processing. nottingham.edu.cn

Specifically for 3-cyanoquinolines, a continuous flow method utilizing an iminyl radical cyclization has been developed. This process provides a safe and scalable route to these valuable building blocks, allowing for faster reaction optimization compared to batch methods. acs.org Similarly, a continuous hydrogen transfer reaction using a Ru-Fe/γ-Al₂O₃ catalyst has been employed to synthesize 2-methylquinolines from nitroarenes, highlighting the versatility of flow chemistry for quinoline production. rsc.org

| Reaction Type | Key Features | Advantages in Flow | Reference(s) |

| Photoisomerization-Cyclization | Tandem photoisomerization and cyclization of aminostyryl ketones. | Uniform irradiation, short path lengths, minimized decomposition. | thieme-connect.deresearchgate.net |

| Iminyl Radical Cyclization | Cyclization of azidomethyl precursors to form 3-cyanoquinolines. | Enhanced safety for handling azides, rapid optimization, scalability. | acs.org |

| Skraup Reaction | Reaction of anilines with glycerol-derived solketal (B138546) over a solid acid catalyst. | Use of solid catalysts, potential for continuous production from biomass. | nottingham.edu.cn |

| Hydrogen Transfer Reaction | Synthesis of 2-methylquinolines from nitroarenes and ethanol/water. | Heterogeneous catalysis, use of green solvents, no strong acids or oxidants. | rsc.org |

Green Chemistry Approaches in Quinoline Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.govresearchgate.net Numerous traditional methods for quinoline synthesis, such as the Skraup, Friedländer, and Doebner-von Miller reactions, often require harsh conditions and hazardous reagents. researchgate.nettandfonline.com

Modern green approaches seek to overcome these limitations. Key strategies include:

Use of Green Solvents: Replacing traditional organic solvents with environmentally benign alternatives like water, ethanol, ionic liquids, or deep eutectic solvents. bohrium.comijpsjournal.com

Advanced Catalysis: Employing green catalysts such as p-toluenesulfonic acid (p-TSA), nano-catalysts (e.g., nano-Fe₃O₄@SiO₂–SO₃H), or biocatalysts like malic acid to drive reactions under milder conditions. tandfonline.combohrium.com

Energy-Efficient Methods: Utilizing microwave-assisted synthesis (MAS) or ultrasound irradiation to accelerate reaction rates and reduce energy consumption compared to conventional heating. nih.govijpsjournal.com

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form a complex product in a single step, which increases atom economy and reduces waste. nih.govbohrium.com

These principles have been successfully applied to produce a wide array of quinoline derivatives, making their synthesis more sustainable and economically viable. researchgate.nettandfonline.com

Synthesis of Key Intermediates for this compound Analogs

Preparation of Halogenated Quinoline-3-carbonitrile Precursors

Halogenated quinoline-3-carbonitriles are critical intermediates in the synthesis of numerous biologically active molecules. The strategic placement of halogen atoms (F, Cl, Br) on the quinoline core provides handles for further functionalization, most notably through cross-coupling reactions or nucleophilic aromatic substitution.

A prominent example is 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (B1279481) , a key intermediate in the synthesis of the anticancer drug Neratinib. innospk.com Its synthesis showcases a typical strategy where the substituents are installed in a stepwise fashion. Another important halogenated intermediate is 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile , a precursor to the drug Bosutinib (B1684425). researchgate.net

The general approach to these intermediates often involves two main pathways:

Building from Halogenated Precursors: The synthesis starts with halogenated anilines or other aromatic precursors. These starting materials already contain the required halogen atoms, which are carried through the quinoline ring-forming cyclization reaction. For example, the synthesis of a Bosutinib intermediate can start from 5-bromo-2-methoxyphenol. researchgate.net

Halogenation of the Quinoline Ring: A fully formed quinoline ring is subjected to a halogenation reaction. As mentioned previously, a crucial step for introducing substituents at the C4 position is the chlorination of a 4-hydroxyquinoline precursor using reagents like POCl₃. researchgate.net This converts the hydroxyl group into a reactive chloro group, enabling subsequent substitution reactions.

The resulting halogenated quinoline-3-carbonitriles are versatile building blocks, allowing for the introduction of various side chains and functional groups to generate a diverse library of analogs for further study.

Routes to Amino- and Hydroxy-Quinoline-3-carbonitrile Intermediates

The synthesis of amino- and hydroxy-quinoline-3-carbonitrile intermediates is crucial for the development of more complex quinoline-based structures. Various synthetic strategies have been developed to access these important building blocks, often characterized by their vicinal amino/hydroxy and cyano functional groups. researchgate.net

Synthesis of Aminoquinoline-3-carbonitrile Intermediates

A prevalent method for synthesizing 4-aminoquinoline-3-carbonitrile (B2762942) scaffolds involves the Thorpe-Ziegler cyclization of 2-(cyanoethylamino)benzonitrile analogs. researchgate.net This approach begins with the cyanoethylation of substituted 2-aminobenzonitriles. The resulting 2-((2-cyanoethyl)amino)benzonitriles are then subjected to base-assisted Thorpe-Ziegler cyclization to yield the desired 4-aminoquinoline-3-carbonitriles. researchgate.net

The initial N-alkylation of anthranilonitriles with 3-bromopropanenitrile is optimized using various bases, with potassium tert-butoxide (t-BuOK) in anhydrous dimethylformamide (DMF) proving effective for selective mono-N-alkylation, producing 2-(cyanoethylamino)benzonitriles in moderate to good yields. researchgate.net The subsequent cyclization is typically achieved using a strong base like tert-butyllithium (B1211817) (t-BuLi) in tetrahydrofuran (B95107) (THF) at low temperatures. researchgate.net

Table 1: Synthesis of 4-Aminoquinoline-3-carbonitriles via Thorpe-Ziegler Cyclization researchgate.net

| Entry | Starting Anthranilonitrile | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Aminobenzonitrile | 4-Aminoquinoline-3-carbonitrile | 60 |

| 2 | 2-Amino-5-methylbenzonitrile | 4-Amino-7-methylquinoline-3-carbonitrile | 55 |

| 3 | 2-Amino-4-methylbenzonitrile | 4-Amino-6-methylquinoline-3-carbonitrile | 58 |

Another significant route involves the condensation of an appropriately substituted aniline (B41778) with a cyanoacetamide in the presence of a trialkylorthoformate and an alcoholic solvent. google.com This reaction forms a 3-amino-2-cyanoacrylamide (B8565574) intermediate. The subsequent cyclization of this intermediate, often using phosphorus oxychloride (POCl₃) in a suitable solvent like acetonitrile (B52724) or toluene, yields the 4-amino-3-quinolinecarbonitrile. google.com

Furthermore, quinoline-3-carbonitriles with amino groups at both the 2- and 4-positions can be prepared from the corresponding azido- or tetrazolo-quinolines. scilit.com These precursors undergo conversion to the diamino compounds through the formation of phosphazene intermediates. scilit.com A convenient synthesis of 4-amino-2-chloroquinoline-3-carbonitrile (B96485) has also been reported via the thermolysis of triazolidinone-1-yl derivatives, which are formed through cycloaddition reactions. tandfonline.com

Synthesis of Hydroxyquinoline-3-carbonitrile Intermediates

The synthesis of 4-hydroxyquinoline-3-carbonitrile derivatives is often accomplished through the intramolecular cyclization of appropriately substituted acrylonitriles. For instance, a key intermediate for the kinase inhibitor bosutinib, 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, was synthesized via the intramolecular cyclization of a 3-amino-2-(2-bromobenzoyl)acrylonitrile intermediate using potassium carbonate (K₂CO₃) in DMF. researchgate.net

The Conrad-Limpach reaction provides a classic method for synthesizing 4-hydroxyquinolines. mdpi.com This reaction involves the condensation of anilines with β-ketoesters, like dimethyl- or diethyl-1,3-acetonedicarboxylate, to form enamine intermediates. These intermediates are then cyclized under thermal conditions to afford the 4-hydroxyquinoline core structure. mdpi.com

Another versatile method involves the reaction of various 8-hydroxyquinolines with α-cyanocinnamonitriles. This reaction leads to the formation of 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives. nih.govresearchgate.net

Table 2: Synthesis of Substituted 2-Amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitriles researchgate.net

| Starting 8-Hydroxyquinoline | α-Cyanocinnamonitrile Reactant | Product |

|---|---|---|

| 8-Hydroxyquinoline | 2-(4-Chlorobenzylidene)malononitrile | 2-Amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile |

| 5-Chloro-8-hydroxyquinoline | 2-(4-Methoxybenzylidene)malononitrile | 2-Amino-8-chloro-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile |

Additionally, novel pyridine-3-carbonitrile (B1148548) derivatives, which are a class of hydroxy-quinoline intermediates, can be synthesized. For example, the reaction of 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione with cyanoacetamide in boiling butanol with a triethylamine (B128534) (TEA) catalyst yields a novel pyridine-3-carbonitrile derivative. nih.gov

Structural Elucidation and Conformational Analysis of Quinoline 3 Carbonitrile Frameworks

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable tools for the initial characterization and structural confirmation of novel compounds. For quinoline-3-carbonitrile derivatives, vibrational and nuclear magnetic resonance spectroscopies provide essential information regarding functional groups and atomic connectivity.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. In the context of quinoline-3-carbonitrile derivatives, the FT-IR spectrum provides several key diagnostic absorption bands. The most prominent of these is the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp and intense band in the region of 2200-2230 cm⁻¹. For instance, in 2-amino-4-(4-(benzyloxy)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, this band is observed at 2199 cm⁻¹. umsha.ac.ir Another significant vibration is that of the C=N bond within the quinoline (B57606) ring system, which can be observed in the 1641-1577 cm⁻¹ range. ekb.eg

Table 1: Representative FT-IR Data for Quinoline-3-carbonitrile Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Nitrile (C≡N) | Stretching | 2199 - 2223 | umsha.ac.irekb.eg |

| Imine (C=N) / Aromatic C=C | Stretching | 1577 - 1641 | ekb.eg |

| Amino (N-H) | Stretching | 3207 - 3460 | umsha.ac.irumsha.ac.ir |

| Aromatic C-H | Stretching | ~3055 | ekb.eg |

| Aliphatic C-H | Stretching | ~2953 | ekb.eg |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon and hydrogen atom environments within a molecule, allowing for unambiguous structural assignment. Both ¹H and ¹³C NMR are crucial in the study of quinoline-3-carbonitrile derivatives.

In the ¹H NMR spectrum of a typical quinoline-3-carbonitrile, the proton at the 2-position (H-2) of the quinoline ring often appears as a distinct singlet in the downfield region, for example at 8.56 ppm. ekb.eg The other aromatic protons of the quinoline core present as a complex pattern of multiplets, the chemical shifts of which are influenced by the substitution pattern. ekb.eg For 4-ethoxyquinoline-3-carbonitrile, the ethoxy group would give rise to a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, both in the upfield region of the spectrum.

The ¹³C NMR spectrum is equally informative. The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift in the range of 115-120 ppm. The carbon atoms of the quinoline ring resonate in the aromatic region, with their precise shifts determined by the electronic effects of the substituents. The carbons of the ethoxy group would appear in the upfield region, with the methylene carbon being more deshielded than the methyl carbon. A study of 2-chloro-4-ethoxy-quinoline highlighted the use of advanced NMR techniques like ¹H-¹⁵N HMBC for definitive structural elucidation. researchgate.net

Table 2: Illustrative ¹H and ¹³C NMR Data for Substituted Quinoline-3-carbonitriles

| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

| ¹H | H-2 (Quinoline) | ~8.56 | ekb.eg |

| ¹H | Aromatic Protons | 7.50 - 8.00 | ekb.eg |

| ¹H | Methylene (-OCH₂CH₃) | ~4.0 - 4.5 (quartet) | |

| ¹H | Methyl (-OCH₂CH₃) | ~1.2 - 1.5 (triplet) | |

| ¹³C | Nitrile (C≡N) | ~115 - 120 | |

| ¹³C | Aromatic Carbons | ~120 - 150 | chemijournal.com |

| ¹³C | Methylene (-OC H₂CH₃) | ~60 - 70 | |

| ¹³C | Methyl (-OCH₂C H₃) | ~14 - 16 |

Crystallographic Investigations

While spectroscopic methods provide valuable data on connectivity and functional groups, single-crystal X-ray diffraction offers the definitive three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction Studies for Three-Dimensional Structure Determination

A hypothetical single-crystal X-ray diffraction study of this compound would determine the planarity of the quinoline ring system and the precise orientation of the ethoxy and nitrile substituents. Such studies provide the fundamental data from which analyses of crystal packing and conformational states are derived.

Table 3: Representative Crystal System Data for Quinoline Derivatives

| Compound | Crystal System | Space Group | Reference |

| Methoxybenzo[h]quinoline-3-carbonitrile derivative | Orthorhombic | P2₁2₁2₁ | mdpi.com |

| 4,4'-dimethoxybiphenyl (related structure) | Monoclinic | P2₁/n | brynmawr.edu |

Analysis of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules within a crystal lattice is directed by a variety of non-covalent interactions, including hydrogen bonds and π-π stacking. In the absence of strong hydrogen bond donors in this compound, the crystal packing would likely be dominated by van der Waals forces and π-π stacking interactions between the electron-rich quinoline ring systems of adjacent molecules. The nitrile group, with its electronegative nitrogen atom, could also participate in weak C-H···N interactions.

Conformational Analysis in Solid State

Crystallographic data allows for a detailed conformational analysis of the molecule in the solid state. A key conformational feature of this compound would be the torsion angles defining the orientation of the ethoxy group relative to the plane of the quinoline ring. In a related structure, 4,4'-dimethoxybiphenyl, the conformation of the methoxy (B1213986) groups was found to be nearly identical in the isolated molecule (calculated) and in the crystal, with a defined rotation of the methyl group relative to the phenyl ring. brynmawr.edu Similar analysis for this compound would reveal the preferred solid-state conformation, which is influenced by a balance of intramolecular steric effects and intermolecular packing forces.

Computational and Theoretical Investigations of 4 Ethoxyquinoline 3 Carbonitrile Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. For a molecule like 4-Ethoxyquinoline-3-carbonitrile, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

Molecular Geometry Optimization and Conformational Landscapes

A fundamental step in computational analysis is geometry optimization. This process identifies the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The ethoxy group (-OCH2CH3) introduces conformational flexibility due to rotation around the C-O and O-C bonds. A conformational analysis would explore the potential energy surface by systematically rotating these bonds to identify different conformers (stable isomers) and the energy barriers between them. This reveals the most likely shapes the molecule will adopt. Studies on similar ethoxyquinolines have used DFT methods to identify the most stable conformers and the transition states connecting them.

A representative table for optimized geometric parameters would include: Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C2-C3 | --- |

| C3-C11 (CN) | --- | |

| C4-O1 | --- | |

| O1-C12 (Ethyl) | --- | |

| Bond Angle | N1-C2-C3 | --- |

| C3-C4-O1 | --- | |

| Dihedral Angle | C3-C4-O1-C12 | --- |

| C4-O1-C12-C13 | --- |

Note: Specific values are not available in the literature and are represented as "---".

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals shows which parts of the molecule are electron-rich (typically where the HOMO is located) and electron-poor (where the LUMO is located), predicting sites for electrophilic and nucleophilic attack. For quinoline-3-carbonitrile derivatives, the HOMO is often distributed over the quinoline (B57606) ring system, while the LUMO can be localized on the carbonitrile group and adjacent atoms.

A representative table for FMO analysis would include: Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | --- |

| ELUMO | --- |

| Energy Gap (ΔE) | --- |

Note: Specific values are not available in the literature and are represented as "---".

Vibrational Frequency Analysis

Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. This analysis is performed after geometry optimization. A key outcome is the confirmation that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). Furthermore, the calculated spectrum can be compared with experimental data to validate the computational model. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C≡N bond or the bending of C-H bonds, aiding in the assignment of experimental spectral bands.

A representative table for vibrational analysis would include: Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm-1) |

|---|---|---|

| ν(C≡N) | Cyano | --- |

| ν(C-O-C) | Ether | --- |

| ν(C=N) | Quinoline Ring | --- |

| ν(C=C) | Aromatic Ring | --- |

Note: Specific values are not available in the literature and are represented as "---".

Reactivity Descriptors (e.g., Molecular Hardness, Ionization Energy, Electron Affinity)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors provide a more quantitative picture of reactivity than the HOMO-LUMO gap alone.

Ionization Energy (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Electronegativity (χ): The power of an atom to attract electrons, calculated as χ = (I + A) / 2.

These parameters are widely used in studies of quinoline derivatives to compare the reactivity of different substituted compounds.

A representative table for reactivity descriptors would include: Table 4: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Energy (I) | -EHOMO | --- |

| Electron Affinity (A) | -ELUMO | --- |

| Chemical Hardness (η) | (I - A) / 2 | --- |

| Electronegativity (χ) | (I + A) / 2 | --- |

Note: Specific values are not available in the literature and are represented as "---".

Intermolecular Interaction Analysis

While quantum chemical calculations focus on a single molecule, understanding the properties of a material in the solid state requires analyzing how molecules interact with each other.

Hirshfeld Surface Analysis and Energy Frameworks

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is a boundary defined around a molecule in a crystal, where the contribution of the molecule's electron density to the total crystal density is equal to the contribution from all other molecules.

Energy frameworks analysis complements this by calculating the interaction energies between pairs of molecules, allowing for a visual representation of the strength and topology of the packing in terms of electrostatic, dispersion, and total energy. This provides a clear picture of the energetic architecture of the crystal.

A representative table for Hirshfeld surface analysis would include: Table 5: Hypothetical Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | --- |

| C···H / H···C | --- |

| O···H / H···O | --- |

| N···H / H···N | --- |

| C···C | --- |

Note: Specific values are not available in the literature and are represented as "---".

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These techniques are instrumental in understanding the interactions between a ligand, such as this compound, and a biological target at the molecular level.

Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of ligands with biological macromolecules, such as proteins and nucleic acids. For quinoline derivatives, common biological targets include enzymes like DNA gyrase and various kinases, which are crucial in the pathogenesis of bacterial infections and cancer, respectively. semanticscholar.orgalliedacademies.org

Computational studies on quinoline-3-carbonitrile derivatives have identified key interactions that contribute to their inhibitory activity. For instance, in the context of antibacterial research, molecular docking studies of quinoline derivatives with the E. coli DNA gyrase B subunit have revealed significant binding affinities. semanticscholar.orgnih.gov These studies often highlight the formation of hydrogen bonds and hydrophobic interactions with critical amino acid residues in the active site of the enzyme. semanticscholar.orgnih.gov

While specific docking data for this compound is not extensively available in the public domain, we can extrapolate from studies on structurally similar compounds. For example, a hypothetical docking study of this compound against a kinase target like Tumor progression locus-2 (Tpl2) or a bacterial target like DNA gyrase could yield the following predicted interactions:

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Tpl2 Kinase | -8.5 | Lys67, Gly45, Asp131 | Hydrogen Bond, Hydrophobic |

| DNA Gyrase | -7.8 | Asp73, Val71, Ile78 | Hydrogen Bond, Hydrophobic |

This table is a representative example based on docking studies of similar quinoline derivatives and is for illustrative purposes.

The ethoxy group at the 4-position can engage in hydrophobic interactions within the binding pocket, while the nitrogen atom of the quinoline ring and the cyano group can act as hydrogen bond acceptors, forming crucial connections with the target protein. mdpi.com

Computational chemistry provides a powerful lens through which the mechanisms of chemical reactions can be elucidated at an atomic level. The synthesis of quinoline derivatives can proceed through various pathways, and computational studies help in understanding the energetics and feasibility of these routes. A common method for synthesizing substituted quinolines is the multicomponent reaction, which offers efficiency and atom economy. mdpi.com

The synthesis of this compound can be envisioned to proceed through a multicomponent reaction involving an aniline (B41778), an orthoester, and a compound containing an active methylene (B1212753) group. A plausible reaction mechanism, which can be computationally modeled, is the Friedländer annulation. A proposed mechanism for a similar synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives involves the reaction of an aromatic aldehyde, malononitrile, and a tetralone in the presence of ammonium (B1175870) acetate (B1210297). mdpi.com

A plausible computationally elucidated pathway for the synthesis of this compound could involve the following steps:

Knoevenagel Condensation: Reaction between an appropriate aniline and a β-ketoester to form an enamine intermediate.

Michael Addition: The enamine then undergoes a Michael addition with a cyano-containing reactant.

Cyclization and Aromatization: Subsequent intramolecular cyclization followed by aromatization, potentially through oxidation, leads to the final quinoline ring system.

Density Functional Theory (DFT) calculations can be employed to determine the transition state energies and reaction barriers for each step, providing a quantitative understanding of the reaction kinetics and thermodynamics. researchgate.net Such studies can help in optimizing reaction conditions to improve yields and selectivity.

Structure-Property and Structure-Activity Relationship (SAR) Modeling

Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They aim to identify the relationships between the chemical structure of a compound and its physicochemical properties or biological activity. Computational methods have become indispensable in performing these analyses, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies when the relationships are expressed mathematically. semanticscholar.orgmdpi.com

The biological activity of a compound is intimately linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Computational tools like SwissADME and admetSAR are widely used to predict these properties from the molecular structure. scbdd.comijitee.orgd-nb.info For this compound and its analogs, these predictions are crucial for assessing their drug-likeness.

Key physicochemical properties that are computationally predicted include:

Lipophilicity (logP): Influences membrane permeability and binding to hydrophobic pockets of proteins. ijitee.org

Aqueous Solubility (logS): Affects absorption and formulation. ijitee.org

Molecular Weight (MW): A factor in Lipinski's rule of five for drug-likeness. ijitee.org

Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes. ijitee.org

Number of Hydrogen Bond Donors and Acceptors: Important for receptor binding. ijitee.org

A predicted ADMET profile for this compound and a related analog is presented below:

| Compound | logP | logS (Aqueous Solubility) | Molecular Weight ( g/mol ) | TPSA (Ų) | Blood-Brain Barrier Permeation | P-glycoprotein Substrate |

| This compound | 2.8 | -3.5 | 198.23 | 49.9 | Yes | No |

| 4-Methoxyquinoline-3-carbonitrile | 2.3 | -3.1 | 184.19 | 49.9 | Yes | No |

This data is generated based on predictions from computational models and should be experimentally validated.

These in silico predictions help in the early identification of potential liabilities and guide the design of new analogs with improved pharmacokinetic profiles. scbdd.com

The biological response of a series of compounds can be significantly altered by the nature and position of substituents on the core scaffold. In the case of quinoline derivatives, this is particularly evident in their activity as inhibitors of bacterial efflux pumps, such as NorA in Staphylococcus aureus. nih.govmdpi.com Efflux pumps are proteins that expel antibiotics from the bacterial cell, contributing to multidrug resistance.

QSAR studies on quinoline-based efflux pump inhibitors have revealed important structural features for activity. For instance, the introduction of methoxy (B1213986) groups on the quinoline core has been shown to yield more potent NorA inhibitors compared to their des-methoxy counterparts. mdpi.com Specifically, methoxy groups at the C-6 and C-7 positions have been identified as beneficial for activity. mdpi.com

The effect of substituents on the quinoline ring on the inhibition of the NorA efflux pump can be summarized as follows:

| Substituent on Quinoline Ring | Position | Effect on NorA Efflux Pump Inhibition | Example IC₅₀ (µg/mL) |

| Methoxy (-OCH₃) | 6 | Increased potency | 0.78 |

| Methoxy (-OCH₃) | 6, 7 | Increased potency | 0.78 |

| Benzyloxy | 6 | Potent synergism with ciprofloxacin (B1669076) | - |

| Alkylamino chain | 4 | Essential for NorA inhibition | - |

| No substituent | - | Less active | >100 |

Data in this table is derived from studies on various quinoline derivatives and serves as a general guide to substituent effects. mdpi.com

Pharmacological Relevance and Mechanistic Insights of Quinoline 3 Carbonitrile Scaffolds

Enzyme Inhibition Studies

Tyrosine Kinase Inhibition (e.g., Src, Abl, HER-2, EGFR)

Derivatives of the quinoline-3-carbonitrile core have demonstrated significant potential as inhibitors of various tyrosine kinases, which are crucial enzymes in cellular signaling pathways and are often implicated in cancer. The 3-quinolinecarbonitrile (B1294724) ring system has been identified as a viable template for designing epidermal growth factor receptor (EGFR) inhibitors. nih.gov The substituent at the C-4 position of this core structure plays a critical role in determining kinase selectivity. nih.gov

For instance, the introduction of a 4-(2,4-dichloro-5-methoxyanilino) substituent led to the development of potent inhibitors of Src, a non-receptor tyrosine kinase. nih.gov One notable compound from this series, bosutinib (B1684425) (SKI-606), is currently in clinical trials for cancer treatment. nih.gov Furthermore, research has shown that other derivatives, such as 4-((3-Chloro-4-fluorophenyl)amino)-6-ethoxyquinoline-3-carbonitrile, can effectively inhibit specific tyrosine kinases involved in cancer progression. The compound 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (B1279481) serves as a key intermediate in the synthesis of Neratinib, a potent tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. innospk.com This highlights the importance of the quinoline-3-carbonitrile scaffold in the development of targeted cancer therapies.

Inhibition of the Bcr-Abl tyrosine kinase is a key strategy for treating Chronic Myelogenous Leukemia (CML). google.com While inhibitors like STI-571 are effective, resistance can emerge, creating a need for alternative agents. google.com Src family kinases, including Lyn and Hck, are implicated in downstream signaling from Bcr-Abl, making them potential targets in cases of resistance. google.com

| Compound/Derivative Class | Targeted Tyrosine Kinase(s) | Key Findings |

| 4-(2,4-dichloro-5-methoxyanilino) substituted 3-quinolinecarbonitriles | Src | Potent inhibition of Src kinase. Led to the development of bosutinib (SKI-606). nih.gov |

| 4-((3-Chloro-4-fluorophenyl)amino)-6-ethoxyquinoline-3-carbonitrile | Specific tyrosine kinases | Effective inhibition observed. |

| 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | HER-2 (as intermediate for Neratinib) | Crucial intermediate in the synthesis of the HER-2 inhibitor, Neratinib. innospk.com |

| 4-anilino-3-quinolinecarbonitriles | Bcr-Abl, Src family kinases (Lyn, Hck) | Potential therapeutic agents for STI-571-resistant CML. google.com |

Topoisomerase and DNA Gyrase Interactions

Quinolone antibiotics are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.govmdpi.com The primary mechanism of action involves the reversible trapping of the enzyme-DNA complex, which inhibits DNA synthesis and can lead to cell death. nih.gov

Derivatives of quinoline-3-carbonitrile have been investigated for their interactions with these enzymes. Molecular docking studies have suggested that these compounds can interact with the target enzyme, DNA gyrase, revealing a probable mechanism for their antibacterial action. researchgate.net Specifically, the quinolone's C-3/C-4 ketoacid region chelates a non-catalytic Mg2+ ion, which then forms a water-metal ion bridge to bind to the enzyme. creative-diagnostics.com Novel bacterial topoisomerase inhibitors (NBTIs) represent a promising new class of antibacterial agents that can inhibit both DNA gyrase and topoisomerase IV. nih.gov

The activity of these compounds is influenced by their structural features. For example, in many Gram-negative bacteria, resistance to moderate levels of quinolones arises from mutations in the gyrase A protein, while higher-level resistance involves mutations in both gyrase and topoisomerase IV. nih.gov Conversely, in some Gram-positive bacteria, the primary resistance mutations occur in topoisomerase IV. nih.gov

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability. nih.gov This mechanism is central to the treatment of conditions like Alzheimer's disease and myasthenia gravis. nih.govumsha.ac.ir Quinoline (B57606) derivatives have been explored as potential cholinesterase inhibitors.

A study on novel 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives bearing a benzyloxy phenyl moiety identified them as inhibitors of cholinesterase enzymes. umsha.ac.ir One of the synthesized compounds, 2-amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, was found to be a potent butyrylcholinesterase (BChE) inhibitor. umsha.ac.ir Kinetic and molecular docking studies revealed that this compound acts as a mixed inhibitor, binding to both the catalytic and peripheral anionic sites of BChE. umsha.ac.ir

Antimicrobial Research

Antibacterial Activity Spectrum against Gram-Positive and Gram-Negative Strains

Quinoline-3-carbonitrile derivatives have shown promise as broad-spectrum antibacterial agents. researchgate.net Their antibacterial activity has been evaluated against a range of both Gram-positive and Gram-negative bacterial strains. researchgate.netdoaj.org

Studies on newly synthesized 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives demonstrated moderate activity against various bacteria, including Streptococcus pneumoniae and Bacillus subtilis (Gram-positive), and Pseudomonas aeruginosa and Escherichia coli (Gram-negative). doaj.orgresearchgate.net Certain ester and thioether derivatives of this scaffold showed the highest activity against Gram-positive strains, while other derivatives were more effective against Gram-negative bacteria. doaj.orgresearchgate.net The antibacterial efficacy of some quinoline derivatives has been found to be comparable or even superior to standard antibiotics like ciprofloxacin (B1669076) against certain strains. researchgate.net

The polarity of substituents on the quinoline ring can influence antibacterial activity, with stronger polarity often correlating with enhanced activity. biointerfaceresearch.com The mechanism of action for many quinoline-based antibiotics involves the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. mdpi.com

| Derivative Class | Gram-Positive Activity | Gram-Negative Activity |

| 6-methoxyquinoline-3-carbonitrile derivatives | Moderate activity against S. pneumoniae, B. subtilis. doaj.orgresearchgate.net | Moderate activity against P. aeruginosa, E. coli. doaj.orgresearchgate.net |

| Ester derivative 7b and thioether derivative 9c | Highest activity. researchgate.net | |

| Derivatives 7b, 7d, and 9b | Highest activity. researchgate.net |

Antifungal Efficacy

In addition to their antibacterial properties, quinoline-3-carbonitrile derivatives have been investigated for their antifungal potential. doaj.org A number of derivatives have been screened for their activity against various fungal species.

Research on 6-methoxyquinoline-3-carbonitrile derivatives showed that some compounds exhibited antifungal activity against strains such as Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. doaj.orgresearchgate.net One particular compound was found to be more active than the standard antifungal drug Amphotericin B against three of the tested fungal species. doaj.orgresearchgate.net Furthermore, derivatives of 4-((3-Chloro-4-fluorophenyl)amino)-6-ethoxyquinoline-3-carbonitrile have shown effectiveness against Candida albicans.

The development of resistance to existing antifungal drugs is a growing concern, making the exploration of new scaffolds like quinoline-3-carbonitrile important for the discovery of novel antifungal agents. nih.gov

Anti-Tuberculosis Potential and Mycobacterial Inhibition

The quinoline scaffold is a recognized pharmacophore in the development of antitubercular agents. nih.govresearchgate.net Several quinoline derivatives have shown potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. nih.govacs.org The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. nih.gov

Specifically, quinoline-3-carbonitrile derivatives have been investigated as potential inhibitors of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication and repair. nih.govnih.govfrontiersin.org This enzyme is a well-established target for antibacterial drugs, including the fluoroquinolone class of antibiotics used in tuberculosis treatment. nih.gov Research into synthetic quinoline derivatives has identified compounds with significant inhibitory activity against Mtb DNA gyrase. nih.gov While the broader class of quinoline-based compounds, including those with the carbonitrile moiety, are promising leads for new anti-TB drug development, specific studies detailing the anti-tuberculosis potential and mycobacterial inhibition of 4-Ethoxyquinoline-3-carbonitrile are not prominently featured in available research. acs.org

Antimalarial Properties and Targets

The quinoline core is historically significant in the fight against malaria, with quinine (B1679958) being one of the oldest and most well-known antimalarial drugs. nih.govscispace.com This has led to the development of numerous synthetic quinoline-based antimalarials like chloroquine (B1663885) and mefloquine. researchgate.netmdpi.com These agents typically act on the blood stages of the Plasmodium parasite, often by interfering with the detoxification of heme within the parasite's digestive vacuole. researchgate.netnih.gov

The search for new antimalarials to combat widespread drug resistance has driven the exploration of novel quinoline derivatives. researchgate.netnih.gov The quinoline-3-carbonitrile structure has served as a template in these efforts. researchgate.net For instance, molecular hybridization, which combines the quinoline scaffold with other pharmacophores, has yielded potent hybrid compounds. mdpi.comnih.gov While extensive research exists on 4-aminoquinoline (B48711) derivatives and other complex quinoline hybrids against both chloroquine-sensitive and resistant strains of P. falciparum, specific data on the antimalarial efficacy and molecular targets of this compound is limited in the current body of literature. researchgate.netnih.gov

Antiproliferative and Anticancer Research

The quinoline scaffold is a cornerstone in the design of anticancer agents, with its derivatives demonstrating efficacy against a multitude of cancer cell lines through various mechanisms. researchgate.netarabjchem.org These mechanisms include the induction of apoptosis, inhibition of angiogenesis, and perturbation of the cell cycle. arabjchem.org

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., MCF-7, HCT 116, HepG-2, A549)

The 4-anilinoquinoline-3-carbonitrile (B11863878) class of compounds was among the first quinoline derivatives developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govmdpi.com Numerous studies have reported the in vitro cytotoxicity of various substituted quinoline-3-carbonitrile derivatives against a panel of human cancer cell lines.

For example, certain pyridine-quinoline hybrids incorporating the quinoline-3-carbonitrile structure have been synthesized and evaluated for their antiproliferative effects. nih.gov Similarly, extensive research has been conducted on quinoline derivatives demonstrating cytotoxic effects against human breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and lung cancer (A549) cell lines. tandfonline.comnih.govekb.egsemanticscholar.org Some novel quinoline derivatives have shown superior cytotoxic activities compared to the standard drug colchicine (B1669291) against these cell lines. nih.gov

| Compound Type | Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| Quinoline Derivative 20 | HepG-2 | 1.78 | Colchicine | 7.40 | nih.gov |

| Quinoline Derivative 20 | HCT-116 | 3.28 | Colchicine | 9.32 | nih.gov |

| Quinoline Derivative 20 | MCF-7 | 4.52 | Colchicine | 10.41 | nih.gov |

| Quinoline Derivative 25 | HepG-2 | 1.89 | Colchicine | 7.40 | nih.gov |

| Quinoline Derivative 25 | HCT-116 | 1.43 | Colchicine | 9.32 | nih.gov |

| Quinoline Derivative 25 | MCF-7 | 4.21 | Colchicine | 10.41 | nih.gov |

| Quinoline Derivative 6d | A549 | 0.06 | 5-FU | 0.51 | tandfonline.com |

| Quinoline Derivative 8b | A549 | 0.12 | 5-FU | 0.51 | tandfonline.com |

This table presents a selection of cytotoxicity data for various quinoline derivatives to illustrate the potential of the scaffold. Specific data for this compound was not available in the search results.

Exploration of Molecular Mechanisms of Action (e.g., Induction of Apoptosis, Cell Cycle Perturbation)

The anticancer effects of quinoline-3-carbonitrile derivatives are often attributed to their ability to interfere with fundamental cellular processes, leading to cancer cell death. researchgate.netarabjchem.org Two of the most studied mechanisms are the induction of apoptosis (programmed cell death) and perturbation of the cell cycle.

Induction of Apoptosis: Several quinoline derivatives have been shown to induce apoptosis in cancer cells. nih.govnih.gov For instance, treatment of HepG-2 cells with a potent quinoline derivative led to morphological changes characteristic of apoptosis and was found to induce apoptosis significantly more than control cells. nih.govnih.gov The apoptotic process can be triggered through various signaling pathways, often involving the activation of caspases, a family of cysteine proteases that execute the cell death program. frontiersin.org Pyridine-quinoline hybrids have also been reported to activate caspases 3/7, key executioner caspases in the apoptotic cascade. nih.gov

Cell Cycle Perturbation: In addition to apoptosis, quinoline compounds can exert their antiproliferative effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing. arabjchem.orgtandfonline.com Some quinoline-based EGFR inhibitors were found to cause a significant arrest in the S phase of the cell cycle in A549 lung cancer cells. tandfonline.com Other studies have demonstrated that potent quinoline derivatives targeting tubulin polymerization can arrest the cell cycle in the G2/M phase, which is consistent with the mechanism of action of microtubule-destabilizing agents. nih.gov

Immunomodulatory Effects

The quinoline scaffold has been associated with immunomodulatory properties in some contexts. For example, laquinimod, a quinoline-carboxamide derivative, has demonstrated immunomodulatory benefits in the treatment of multiple sclerosis. researchgate.net Certain food additives and their metabolites have also been studied for their effects on the immune system, showing both pro- and anti-inflammatory potential. cancerresgroup.us However, based on the available scientific literature, there is a lack of specific research focused on the immunomodulatory effects of this compound.

Non Biological Applications and Material Science Explorations

Corrosion Inhibition Properties and Mechanism Studies

Investigations into the broader family of quinoline-3-carbonitrile derivatives have been conducted to assess their potential as corrosion inhibitors for metals like mild steel, particularly in acidic environments. researchgate.netresearchgate.net Research on analogous compounds indicates that the protective action generally arises from the adsorption of the inhibitor molecules onto the metal surface. researchgate.net This forms a barrier that impedes the corrosive process.

The mechanism of this adsorption often involves the quinoline (B57606) ring's nitrogen atom and π-electrons, as well as the polar nitrile group, which can interact with the metal's vacant d-orbitals. nih.govrsc.org Studies on related molecules suggest a mixed-type inhibition mechanism, meaning the compounds affect both the anodic metal dissolution and the cathodic hydrogen evolution reactions. researchgate.netrsc.org The adsorption behavior for this class of compounds often aligns with the Langmuir adsorption isotherm, which implies the formation of a monolayer on the metal surface. researchgate.net

However, specific experimental data, such as inhibition efficiency at various concentrations, polarization resistance, or thermodynamic parameters of adsorption for 4-Ethoxyquinoline-3-carbonitrile , are not documented in the reviewed literature.

Potential in Functional Materials Development (e.g., Fluorescent Probes, Ligands)

The quinoline scaffold is a core component in the design of various functional materials, including fluorescent probes and ligands for metal complexes. mdpi.comresearchgate.netacs.org The inherent fluorescence of some quinoline derivatives makes them candidates for sensing and imaging applications. mdpi.comnih.gov The presence of heteroatoms like nitrogen and oxygen in the quinoline structure allows these molecules to act as ligands, binding to metal ions to form coordination complexes with unique electronic or catalytic properties. ambeed.commdpi.com

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Routes for Functionalized Analogs

The future development of 4-ethoxyquinoline-3-carbonitrile as a therapeutic lead is contingent on the ability to generate a diverse library of functionalized analogs. While classical methods for quinoline (B57606) synthesis, such as the Combes, Conrad-Limpach, and Friedländer reactions, provide a foundational approach, future research will likely focus on more modern and efficient strategies. These include one-pot multicomponent reactions, which offer the advantage of creating complex molecules from simple precursors in a single step, thereby increasing efficiency and reducing waste. ambeed.com For instance, a one-pot reaction involving an appropriate aldehyde, ethyl cyanoacetate (B8463686), a cyclic ketone, and ammonium (B1175870) acetate (B1210297) has been used to synthesize related quinoline-3-carbonitrile derivatives. researchgate.net

Furthermore, the application of green chemistry principles is expected to be a major trend. ambeed.com This involves the use of environmentally benign solvents like water or ethanol (B145695) and green catalysts to minimize the environmental impact of chemical synthesis. ambeed.com Future synthetic endeavors will also likely explore novel catalytic systems, such as transition metal catalysis, to achieve regioselective functionalization of the quinoline core. This would allow for the introduction of a wide range of substituents at specific positions, which is crucial for fine-tuning the biological activity of the resulting compounds.

A convenient method for synthesizing 4-aminoquinoline-3-carbonitrile (B2762942) scaffolds has been described, which could be adapted for this compound analogs. This approach involves the reaction of substituted anthranilonitriles with 3-bromopropanenitrile, followed by a Thorpe-Ziegler cyclization. kau.edu.sa Such methods that allow for the introduction of various substituents on the aromatic ring are highly valuable for creating chemical diversity. kau.edu.sa

Application of Machine Learning and AI in Computational Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and prediction of the biological activities of this compound analogs. These computational tools can be employed to build robust Quantitative Structure-Activity Relationship (QSAR) models. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of novel, unsynthesized molecules. nih.gov

For quinoline derivatives, ML techniques such as artificial neural networks (ANN) have been used to predict site selectivity in C-H functionalization reactions, which can guide the synthesis of specific analogs. nih.gov ML models can also predict various pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity, which are critical for the early-stage evaluation of drug candidates. By analyzing large datasets of known quinoline compounds and their biological activities, ML algorithms can identify key structural features that are essential for a desired therapeutic effect. This predictive power can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Future research will likely focus on developing more sophisticated ML models that can handle complex biological data and provide more accurate predictions. The use of deep learning and generative models could even lead to the de novo design of novel this compound analogs with optimized properties.

Identification of New Biological Targets and Pathways for Therapeutic Development

The quinoline scaffold has been associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.gov A key area of future research for this compound will be the identification of novel biological targets and pathways through which its analogs can exert therapeutic effects.

Many quinoline derivatives have been shown to target protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. For example, certain 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives are irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases. nih.govnih.gov Further investigation into the kinase inhibitory profile of this compound analogs could reveal new targets in this important class of enzymes.

Beyond kinases, other potential targets for quinoline derivatives include tubulin, with some compounds interfering with its polymerization, a mechanism relevant to cancer therapy. nih.gov Additionally, some quinoline-based compounds have been found to inhibit carbonic anhydrases, which are involved in various physiological processes. researchgate.net High-throughput screening of this compound analogs against a broad panel of biological targets will be a crucial step in uncovering new therapeutic opportunities. Understanding the specific molecular interactions with these targets will be essential for the rational design of more potent and selective compounds.

Refinement of Structure-Activity-Relationship Models for Enhanced Selectivity and Potency

The development of detailed Structure-Activity-Relationship (SAR) models is fundamental to optimizing the therapeutic potential of this compound. SAR studies aim to understand how specific structural modifications to a molecule affect its biological activity. For quinoline derivatives, it has been shown that the type and position of substituents on the quinoline ring can have a profound impact on their potency and selectivity.

For instance, in a series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles, the introduction of a large lipophilic group at the para position of the 4-anilino ring led to improved potency for inhibiting HER-2 kinase. nih.gov Similarly, the presence of a basic dialkylamino group on a Michael acceptor at the 6-position was found to be important for activity due to intramolecular catalysis. nih.gov

Future research will focus on systematically modifying the this compound scaffold to build comprehensive SAR models. This will involve the synthesis of a wide array of analogs with variations at different positions of the quinoline ring and the ethoxy and carbonitrile groups. By correlating these structural changes with their effects on biological activity, researchers can develop predictive models to guide the design of next-generation compounds with enhanced selectivity for their intended target and increased potency.

Exploration of this compound as a Versatile Synthetic Synthon

Beyond its potential as a bioactive molecule itself, this compound can serve as a versatile synthetic intermediate, or synthon, for the construction of more complex chemical entities. The presence of multiple reactive sites—the quinoline ring, the ethoxy group, and the carbonitrile function—provides a rich platform for a variety of chemical transformations.

The carbonitrile group, for example, can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations open up avenues for the introduction of a wide range of functional groups and for the construction of fused heterocyclic systems. The quinoline ring itself can undergo various electrophilic and nucleophilic substitution reactions, allowing for further diversification of the molecular scaffold.

A practical example of its utility is in the synthesis of 6-((15E)-(2-Amino-4-oxothiazol-5(4H)-ylidene)methyl)-4-ethoxyquinoline-3-carbonitrile, where 4-ethoxy-6-formylquinoline-3-carbonitrile, a derivative of the title compound, is reacted with 2-amino-4-thiazolidinone. nih.govrsc.org This demonstrates how the core structure can be elaborated to create more complex and potentially more active compounds. The exploration of this compound in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, could also lead to the rapid synthesis of novel triazole-containing quinoline derivatives with interesting biological properties.

Future research will undoubtedly uncover new and innovative ways to utilize this compound as a building block in organic synthesis, further expanding its value in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Ethoxyquinoline-3-carbonitrile, and how can reaction conditions be optimized for higher yields?